Dodecyl bromoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

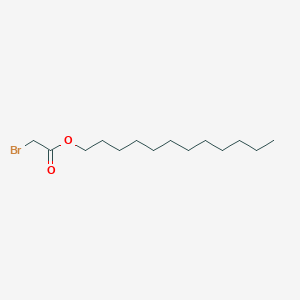

Dodecyl bromoacetate, also known as bromoacetic acid dodecyl ester, is an organic compound with the molecular formula C14H27BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a long dodecyl chain attached to a bromoacetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl bromoacetate can be synthesized through the esterification of bromoacetic acid with dodecyl alcohol. The reaction typically involves the use of a catalyst such as p-toluene sulfonic acid and is carried out in a solvent like xylene. The reaction conditions include heating the mixture until the azeotropic amount of water is removed .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the reaction of chloroacetic acid with hydrogen bromide to form bromoacetic acid, which is then esterified with dodecyl alcohol in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

Dodecyl bromoacetate primarily undergoes substitution reactions due to the presence of the bromoacetate group. It can react with nucleophiles to form various substituted products.

Common Reagents and Conditions

Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, thiols, and alcohols under mild conditions to form substituted esters and amides.

Reduction: The compound can be reduced to dodecyl acetate using reducing agents like lithium aluminum hydride.

Major Products Formed

Substituted Esters: Formed by the reaction with alcohols.

Amides: Formed by the reaction with amines.

Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Dodecyl bromoacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of surfactants and other organic compounds.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of dodecyl bromoacetate involves its ability to act as an alkylating agent. The bromoacetate group can react with nucleophiles in biological molecules, leading to the formation of covalent bonds. This property makes it useful in modifying proteins and other biomolecules for research purposes .

Comparison with Similar Compounds

Similar Compounds

Octyl bromoacetate: Similar structure but with a shorter octyl chain.

Hexadecyl bromoacetate: Similar structure but with a longer hexadecyl chain.

Methyl bromoacetate: Contains a methyl group instead of a long alkyl chain

Uniqueness

Dodecyl bromoacetate is unique due to its long dodecyl chain, which imparts specific hydrophobic properties. This makes it particularly useful in the synthesis of surfactants and other compounds where hydrophobic interactions are important .

Biological Activity

Dodecyl bromoacetate is an organic compound that belongs to the class of alkyl bromoacetates, which are known for their biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and its interactions with biological systems.

Chemical Structure and Properties

This compound can be described by its molecular formula C14H27BrO2. It features a long hydrophobic dodecyl chain and a reactive bromoacetate functional group, which contributes to its amphiphilic nature. This structure allows it to interact with lipid membranes and proteins, making it a candidate for various biological studies.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. Research indicates that compounds with long alkyl chains, such as dodecyl derivatives, exhibit significant activity against a range of microorganisms. The mechanism often involves disruption of microbial cell membranes due to the hydrophobic interactions of the alkyl chain, leading to cell lysis.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cell lines. For instance, cytotoxicity assessments using MTT assays have shown that this compound can significantly reduce cell viability in cancer cell lines at certain concentrations. The IC50 values vary depending on the specific cell line tested, indicating a selective cytotoxic profile.

The proposed mechanism of action for this compound involves its incorporation into lipid bilayers, leading to membrane destabilization. This destabilization can trigger apoptosis in cancer cells or inhibit the growth of bacteria by disrupting their cellular integrity. Further studies are needed to elucidate the specific pathways involved in these effects.

Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of this compound revealed that it was effective against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) were found to be lower than those of commonly used antibiotics, suggesting potential as an alternative antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

In another research effort, this compound was tested against various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This study highlighted its potential as a chemotherapeutic agent.

Study 3: Interaction with Biological Membranes

Research on the interaction of this compound with biological membranes showed that it could form micelles at certain concentrations, which may enhance its bioavailability and efficacy. The formation of these micelles is crucial for its application in drug delivery systems.

Properties

CAS No. |

3674-07-5 |

|---|---|

Molecular Formula |

C14H27BrO2 |

Molecular Weight |

307.27 g/mol |

IUPAC Name |

dodecyl 2-bromoacetate |

InChI |

InChI=1S/C14H27BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13H2,1H3 |

InChI Key |

QIPFGFYXERNTNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.